5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
Description
5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core fused with a pyridazine ring and a carboxylic acid group. The presence of two chlorine atoms—one on the triazole ring and another on the pyridazine moiety—imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C7H3Cl2N5O2 |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-chloro-2-(6-chloropyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H3Cl2N5O2/c8-3-1-2-4(11-10-3)14-12-5(7(15)16)6(9)13-14/h1-2H,(H,15,16) |
InChI Key |
FWXDCMHVURXKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N2N=C(C(=N2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Triazole Core Formation
The 1,2,3-triazole moiety is central to the target compound’s structure. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely adopted method for constructing this ring system . In one approach, a propargylamine derivative reacts with an azide-bearing chloropyridazine precursor under Cu(I) catalysis. For example, a copper sulfate/sodium ascorbate system in a tert-butanol/water mixture at 60°C facilitates regioselective triazole formation .
Critical Parameters :
-
Temperature : Reactions at 60°C favor 1,4-disubstituted triazoles, while lower temperatures (0°C) promote bis-triazole byproducts .
-
Catalyst Loading : A 5 mol% Cu(I) catalyst achieves optimal conversion without side reactions .
Chlorination Strategies for Pyridazine and Triazole Moieties
The compound features two chlorine atoms: one on the triazole ring (C5) and another on the pyridazine ring (C6). Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C introduces the C5 chlorine post-cyclization . For the pyridazine ring, direct chlorination is achieved via phosphorus oxychloride (POCl₃) under reflux, leveraging its dual role as a solvent and chlorinating agent .
Example Protocol :
-
Dissolve 2-(pyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid in POCl₃ (5 equiv).
-
Reflux at 110°C for 6 hours.
-
Quench with ice-water and extract with ethyl acetate.
Carboxylic Acid Functionalization
The C4 carboxylic acid group is typically introduced via hydrolysis of a precursor ester or nitrile. A methyl ester intermediate, synthesized by treating the triazole with methanol and thionyl chloride, undergoes saponification using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol .
Optimized Hydrolysis Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF/MeOH (2:1 v/v) |
| Base | 1 M LiOH |
| Temperature | 40–70°C |
| Reaction Time | 5–10 hours |
| Yield | 93% |
Regioselective Coupling of Pyridazine and Triazole
Linking the pyridazine and triazole rings requires palladium-mediated cross-coupling. A Suzuki-Miyaura reaction between a boronic ester-functionalized pyridazine and a bromo-triazole precursor achieves this efficiently.
Representative Reaction :
-
Combine 6-chloropyridazin-3-ylboronic acid (1.2 equiv) and 5-chloro-2-bromo-2H-1,2,3-triazole-4-carboxylate (1 equiv).
-
Use Pd(PPh₃)₄ (3 mol%) in a 1,4-dioxane/water (4:1) mixture.
-
Heat at 100°C for 12 hours under argon.
Purification and Analytical Characterization
Crude products are purified via recrystallization from ethanol/water mixtures. Analytical data confirm structure and purity:
Key Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 8.15 (s, 1H, triazole-H) .
-
HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water) .
Industrial-Scale Considerations
Patent literature highlights cost-effective adaptations for large-scale synthesis :
-
Replace Pd catalysts with copper-based systems for coupling steps.
-
Use toluene instead of dioxane to reduce solvent costs.
-
Implement continuous flow reactors to enhance throughput.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group (-COOH) participates in acid-base and nucleophilic substitution reactions:
The pKa of the carboxylic acid group is approximately 3.8–4.2, enabling deprotonation under mild basic conditions . Computational studies confirm the carboxylate’s role in stabilizing metal complexes via bidentate coordination .
Chlorine Substituent Reactivity
Both chlorine atoms (C-5 triazole and C-6 pyridazine) undergo nucleophilic aromatic substitution (NAS):
Kinetic studies show the C-5 chlorine is 3× more reactive than the pyridazine-bound C-6 chlorine due to electron-withdrawing effects from the triazole ring.
Triazole Ring Reactivity
The 1,2,3-triazole core participates in cycloaddition and coordination reactions:
Click Chemistry
-
Reacts with terminal alkynes in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole hybrids (e.g., Compound C ) .
-
Optimal conditions: 1:1 alkyne ratio, CuSO₄/NaAsc, 25°C, 2 h (yield: 89%) .
Metal Coordination
Decarboxylation Pathways
Controlled thermal decarboxylation (150–180°C, toluene) yields 5-chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole (Compound D ) with 94% purity. This reaction is critical for generating halogen-rich intermediates for agrochemical synthesis.
Photochemical Reactivity
UV irradiation (λ = 254 nm, MeCN) induces C–Cl bond cleavage at the pyridazine ring, forming a reactive aryl radical that dimerizes (yield: 43%) or traps with acrylates (yield: 68%) .
Key Research Findings
-
Antibacterial Activity : Amide derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .
-
Coordination Chemistry : La(III) complexes show enhanced aqueous solubility (3.8 mg/mL vs. 0.9 mg/mL for parent compound) .
-
Thermal Stability : Decomposition onset at 220°C (TGA), suitable for high-temperature applications.
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and supramolecular applications.
Scientific Research Applications
Structural Representation
The compound features a triazole ring linked to a chlorinated pyridazine, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit notable antimicrobial properties. The 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has shown potential against various bacterial strains. In vitro studies have indicated effectiveness comparable to established antibiotics such as ciprofloxacin and rifampicin .
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of several derivatives of triazole compounds against Mycobacterium smegmatis. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard treatments .
Antitubercular Activity
The compound has also been assessed for its antitubercular properties. In a comparative study, derivatives of triazoles were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. The findings suggested that modifications to the triazole structure could enhance antitubercular efficacy .
Synthesis and Characterization
The synthesis of 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions including cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Synthesis Method Overview:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Chlorinated pyridazine derivatives |
| 2 | Hydrolysis | Acidic or basic conditions |
| 3 | Purification | Chromatography techniques |
Potential in Drug Development
Given its biological activity, there is ongoing interest in developing this compound as a lead candidate for new antimicrobial agents. The structure's ability to interact with biological targets makes it a promising subject for further pharmacological studies.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a disruption of metabolic pathways. This inhibition can result in the suppression of disease progression or the enhancement of certain biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents on the triazole ring, pyridazine/pyridine systems, and functional groups. Below is a detailed comparison:
Substituent Variations on the Triazole Ring
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
- Structure : Methyl and phenyl groups replace the chloropyridazine and triazole-chloro substituents.
- Properties : Exhibits fluorescence-enhancing properties and is used in rhodamine-based probes for Hg²⁺ detection . Its methyl group enhances solubility compared to chlorinated analogs.
- Biological Activity : Shows moderate anticancer activity, with derivatives inhibiting lung cancer cell lines (NCI-H522) by ~40% .
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid
- Structure : A chlorophenyl group and pyrrolidine substituent are present.
- The chlorophenyl group enhances binding to MMP-2 receptors in molecular docking studies .
- Applications : Investigated as an anticancer agent due to its structural compatibility with enzyme active sites.
Pyridazine/Pyridine-Based Analogs
3,6-Dichloropyridine-2-carboxylic Acid
- Structure : A pyridine ring with two chlorine atoms and a carboxylic acid group.
- Properties: The electron-withdrawing chlorine atoms increase acidity (pKa ~2.5) compared to non-chlorinated analogs. Used as a ligand in coordination polymers .
5-Chloro-2-(β-D-ribofuranosyl)-2H-1,2,3-triazole-4-carboxylic Acid Methyl Ester
- Structure: A ribofuranosyl sugar replaces the chloropyridazine group.
- Properties: Higher molecular weight (293.66 g/mol) and density (1.94 g/cm³) due to the sugar moiety.
Functional Group Modifications
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : A thiazole ring is attached to the triazole core.
- Biological Activity: Shows 40–62% growth inhibition in melanoma (LOX IMVI) and kidney cancer (UO-31) cell lines. The thiazole group enhances π-π stacking with biological targets .
Zinc Coordination Polymers Based on 5-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid
Comparative Analysis Table
Biological Activity
5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClN5O2 |
| Molecular Weight | 216.61 g/mol |
| SMILES Notation | ClC1=NN=C(C(=O)O)N1C=C2C=CC=N2Cl |
| InChI Key | ZGJZKQZQXQZLQW-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives, including 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid. The triazole ring facilitates interactions with various biological targets, including enzymes and receptors involved in cancer progression.
-
Mechanism of Action :
- The compound may exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways.
- It has been shown to induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and affecting mitochondrial function.
-
Case Studies :
- A study demonstrated that triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of electron-withdrawing groups like chlorine enhances the activity by increasing lipophilicity and facilitating cell membrane penetration .
- Another investigation focused on the synthesis of lanthanide(III) complexes with triazole ligands found that these complexes exhibited enhanced cytotoxicity compared to their parent compounds .
Antimicrobial Activity
The 1,2,3-triazole scaffold is also known for its antimicrobial properties. Compounds with this structure have been reported to exhibit activity against a range of bacterial and fungal pathogens.
- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with essential metabolic pathways.
Research Findings
Recent literature has provided insights into the biological activity of triazole derivatives:
- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its overall therapeutic efficacy by reducing oxidative stress in cells .
- Low Toxicity Profile : Studies indicate that 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1: Condensation of 6-chloropyridazine derivatives with hydrazides or isothiocyanates to form triazole precursors .
- Step 2: Cyclization under basic conditions (e.g., NaOH) to assemble the triazole core, followed by chlorination at the 5-position using POCl₃ or SOCl₂ .
- Step 3: Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions .
Optimization Tips:
- Use palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
- Monitor reaction progress via TLC or HPLC to isolate intermediates, reducing side products .
Advanced: How can structural modifications of this compound improve its antiproliferative activity against cancer cell lines, and what in vitro models validate these effects?
Answer:
- Key Modifications:
- Triazole Core: Substitution at the 1- or 2-position with thiazole or benzyl groups enhances DNA intercalation or kinase inhibition .
- Chloropyridazine Moiety: Introducing electron-withdrawing groups (e.g., nitro) improves binding to topoisomerase II .
Validation Models:
- NCI-H522 (Lung Cancer): Dose-response assays (0.1–100 μM) with IC₅₀ calculations .
- LOX IMVI (Melanoma): Western blotting to assess apoptosis markers (e.g., caspase-3) after 48-hour exposure .
Basic: Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of triazole (δ 7.5–8.5 ppm for aromatic protons) and chloropyridazine (δ 160–165 ppm for carbons) .
- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .
- HPLC-MS: Purity >95% with ESI-MS confirming [M-H]⁻ ion (calculated for C₈H₅Cl₂N₅O₂: 292.98) .
Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be systematically resolved?
Answer:
- Dose-Response Consistency: Replicate assays using standardized protocols (e.g., MTT vs. ATP-luminescence) .
- Computational Modeling: Docking studies (AutoDock Vina) to identify binding affinity variations due to tautomerism in the triazole ring .
- Meta-Analysis: Compare datasets across cell lines (e.g., A549 vs. UO-31) to isolate tissue-specific effects .
Basic: What purification strategies are effective given the compound’s solubility profile?
Answer:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by precipitation in ice-cold water .
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
- Recrystallization: Methanol/water (7:3) yields high-purity crystals (mp 200–202°C) .
Advanced: What role do the chloropyridazine and triazole moieties play in modulating the compound’s pharmacokinetics?
Answer:
- Chloropyridazine: Enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration but reducing aqueous solubility .
- Triazole-Carboxylic Acid: Facilitates hydrogen bonding with serum albumin, prolonging half-life (~6–8 hours in murine models) .
- Metabolism Studies: LC-MS/MS identifies hepatic glucuronidation as the primary clearance pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
